molecular formula C10H11NO2 B8211649 (1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester

(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester

Cat. No.: B8211649
M. Wt: 177.20 g/mol
InChI Key: HAHSSOBUBYFYNE-VIFPVBQESA-N
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Description

(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . This process can be further modified to introduce the desired substituents at specific positions on the isoindole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-throughput techniques and automated systems to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1,3-Dihydro-2H-isoindole-1-carboxylic acid methyl ester is unique due to its specific structural features and the resulting chemical properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (1S)-2,3-dihydro-1H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-5,9,11H,6H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHSSOBUBYFYNE-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C2=CC=CC=C2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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